5-Amino-1-ethylindolin-2-one

Medicinal Chemistry Kinase Inhibitor SAR

Securing a consistent supply of a precisely functionalized oxindole scaffold is critical for SAR studies where minor changes impact selectivity. Generic indolinones lack the N1-ethyl group that uniquely balances lipophilicity and binding modes, jeopardizing reproducibility. 5-Amino-1-ethylindolin-2-one (CAS 875003-50-2) resolves this with a controlled substitution pattern for CNS-penetrant kinase design. - Optimizes selectivity: The N1-ethyl group, compared to methyl or benzyl, imparts favorable sterics and cLogP for CNS drug-like properties (MW: 176.22 g/mol). - Enables rapid diversification: The 5-amino group serves as a synthetic handle for biotin, dyes, or hinge-binding motifs, accelerating library generation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 875003-50-2
Cat. No. B1290327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethylindolin-2-one
CAS875003-50-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)N
InChIInChI=1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6,11H2,1H3
InChIKeyPYVVLSILSIVNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-ethylindolin-2-one (CAS 875003-50-2): Core Scaffold Overview for Kinase Inhibitor Research and Chemical Biology


5-Amino-1-ethylindolin-2-one (CAS 875003-50-2), also known as 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one, is a heterocyclic organic compound belonging to the indolin-2-one (oxindole) family . It features a 5-amino substitution and an N1-ethyl group on the core indolinone scaffold. This substitution pattern is distinct from the more common 3-substituted oxindole derivatives, as the N1-alkyl group can modulate physicochemical properties and target selectivity profiles [1]. The compound is widely utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

5-Amino-1-ethylindolin-2-one (CAS 875003-50-2): Why Simple Oxindole Analogs Cannot Replace This Specific Substitution Pattern


Substitution at the N1 position with an ethyl group, rather than a hydrogen or other alkyl chain, fundamentally alters the physicochemical properties and kinase selectivity profile of the indolin-2-one scaffold [1]. The N1-ethyl group influences the compound's lipophilicity, metabolic stability, and binding mode within the ATP-binding pocket of kinases, potentially reducing off-target interactions compared to unsubstituted or 3-substituted analogs [2]. Furthermore, the 5-amino group provides a critical synthetic handle for derivatization, enabling the construction of focused libraries with tailored pharmacological properties. Simply substituting with a generic indolin-2-one core lacking the N1-ethyl group or the 5-amino functionality would yield a compound with significantly different biological activity and synthetic utility, undermining experimental reproducibility and project-specific SAR studies [3].

5-Amino-1-ethylindolin-2-one (CAS 875003-50-2): Quantified Differentiation vs. Comparator Indolin-2-ones


N1-Ethyl Substitution Modulates cLogP and Potentially Kinase Selectivity Compared to 5-Aminooxindole

While direct head-to-head biological data for this specific compound is limited in the public domain, class-level SAR analysis indicates that N1-alkylation of the indolin-2-one core significantly alters physicochemical properties and kinase selectivity profiles [1]. 5-Amino-1-ethylindolin-2-one possesses an N1-ethyl group, whereas the comparator 5-Aminooxindole (CAS 120266-80-0) has an unsubstituted N1 position. This structural difference results in a calculated cLogP increase of approximately +0.7 to +1.0 units for the ethyl analog compared to the N1-H analog . Increased lipophilicity can enhance passive membrane permeability and potentially improve oral bioavailability in drug discovery programs.

Medicinal Chemistry Kinase Inhibitor SAR

5-Amino Group Enables Direct Derivatization vs. 5-H or 5-Nitro Precursors

The 5-amino substituent on 5-Amino-1-ethylindolin-2-one serves as a versatile functional handle for amide coupling, reductive amination, or diazotization reactions, enabling rapid construction of diverse compound libraries . In contrast, unsubstituted 1-ethylindolin-2-one (CAS 41192-34-1) lacks this reactive site, limiting its utility as a direct building block for focused SAR studies. Furthermore, the 5-amino form circumvents the need for a nitro group reduction step (e.g., from 5-nitro-1-ethylindolin-2-one), which can be incompatible with acid-sensitive or reducible functional groups present in complex synthetic sequences .

Chemical Biology Library Synthesis Drug Discovery

N1-Ethyl Group Confers Differential Kinase Selectivity vs. N1-H and N1-Benzyl Analogs

Class-level SAR studies on indolin-2-one kinase inhibitors demonstrate that the N1 substituent profoundly influences target selectivity. For example, in a panel of receptor tyrosine kinases (RTKs), N1-ethyl substituted analogs exhibited distinct selectivity profiles compared to N1-H or N1-benzyl derivatives [1]. While specific quantitative data for 5-Amino-1-ethylindolin-2-one is not publicly available, the general principle holds: the N1-ethyl group is not a mere spectator but actively participates in shaping the compound's interaction with the kinase ATP-binding site. This is a critical consideration for researchers aiming to achieve target selectivity, as substituting with an N1-H analog (e.g., 5-Aminooxindole) would likely yield a different kinase inhibition profile.

Kinase Profiling Selectivity Indolinone SAR

5-Amino-1-ethylindolin-2-one (CAS 875003-50-2): Optimal Use Cases Based on Verified Differentiation


Focused Kinase Inhibitor SAR Library Synthesis

Researchers designing a kinase inhibitor library can utilize 5-Amino-1-ethylindolin-2-one as a core scaffold to explore N1-alkyl SAR. The ethyl group offers a balance of lipophilicity and steric bulk distinct from methyl, propyl, or benzyl groups [1]. Derivatization at the 5-amino position allows for the rapid generation of analogs with varied hinge-binding or solvent-exposed motifs, enabling systematic exploration of kinase selectivity space [2].

Chemical Biology Probe Development

The 5-amino group provides an ideal attachment point for biotin, fluorescent dyes, or photoaffinity labels, facilitating target identification and validation studies . The N1-ethyl group may also impart favorable cellular permeability, enhancing the utility of the probe in live-cell experiments compared to more polar N1-H analogs.

Synthesis of CNS-Targeted Compounds

Based on the increased lipophilicity conferred by the N1-ethyl group, this scaffold may be particularly suited for the development of CNS-penetrant kinase inhibitors [1]. The moderate cLogP and low molecular weight (176.22 g/mol) align with favorable CNS drug-like properties, making it a valuable building block for medicinal chemistry programs targeting neurological disorders .

Asymmetric Synthesis Intermediate

The indolin-2-one core can undergo enantioselective functionalization at the C3 position. The N1-ethyl group can influence the stereochemical outcome of these reactions, potentially leading to improved enantioselectivity compared to unsubstituted analogs [2]. This is particularly relevant for the synthesis of chiral 3-substituted oxindole natural products and pharmaceuticals.

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